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An In-depth Technical Guide on the Target Identification and Validation of Anticancer Agent

AMG 172

Executive Summary

AMG 172 is an antibody-drug conjugate (ADC) that was investigated for the treatment of

relapsed or refractory clear cell renal cell carcinoma (ccRCC). This technical guide provides a

comprehensive overview of the target identification and clinical validation of AMG 172. The

agent comprises a human IgG1 monoclonal antibody targeting CD27L (CD70), linked to the

cytotoxic maytansinoid DM1. While AMG 172 demonstrated a manageable safety profile and a

favorable pharmacokinetic profile in a Phase I clinical trial, its development was discontinued

due to limited antitumor activity. This document details the molecular target, the mechanism of

action, quantitative clinical data, and the experimental protocols utilized in its evaluation.

Target Identification: CD27L (CD70)
The molecular target of AMG 172 is CD27L, also known as CD70, a type II transmembrane

protein belonging to the tumor necrosis factor (TNF) superfamily.[1] In normal physiology, CD70

expression is transient and restricted to activated T cells, B cells, and dendritic cells, where it

plays a role in co-stimulatory signaling through its receptor, CD27. However, aberrant and

constitutive expression of CD70 has been observed in various hematological malignancies and

solid tumors, including renal cell carcinoma, making it an attractive target for cancer therapy.[1]

The interaction between CD70 on tumor cells and CD27 on immune cells can lead to T-cell

activation and differentiation.
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CD27L Signaling Pathway
The binding of CD70 to its receptor CD27 initiates a downstream signaling cascade that is

primarily mediated by TNF receptor-associated factors (TRAFs), particularly TRAF2 and

TRAF5.[2][3][4] This interaction leads to the activation of the NF-κB and JNK/SAPK signaling

pathways, which are crucial for T-cell co-stimulation, proliferation, and survival. The key steps

in the CD27L-mediated signaling pathway are depicted in the diagram below.
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Anticancer Agent: AMG 172
AMG 172 is an antibody-drug conjugate designed to selectively deliver a cytotoxic payload to

CD27L-expressing tumor cells.

Antibody: A human IgG1 monoclonal antibody that binds to CD27L.

Payload: Maytansinoid DM1, a potent microtubule inhibitor.

Linker: A non-cleavable linker connecting the antibody and the payload.

Mechanism of Action
The proposed mechanism of action for AMG 172 involves a multi-step process, beginning with

the specific binding of the antibody component to CD27L on the surface of cancer cells. This is

followed by internalization of the ADC, lysosomal degradation of the antibody, and subsequent

release of the DM1 payload into the cytoplasm. The freed DM1 then binds to tubulin, disrupting

microtubule dynamics and leading to cell cycle arrest and apoptosis.
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Mechanism of Action of AMG 172
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Target Validation: Clinical Trial NCT01497821
A first-in-human, open-label, Phase I clinical trial (NCT01497821) was conducted to evaluate

the safety, tolerability, pharmacokinetics, and pharmacodynamics of AMG 172 in patients with

relapsed or refractory clear cell renal cell carcinoma. The study consisted of a dose-exploration

phase and a dose-expansion phase.

Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT01497821 clinical trial.

Table 1: Patient Demographics and Dosing Cohorts

Characteristic Value

Number of Patients 37

Median Age (years) 60

Gender (Male/Female) 28 / 9

Dosing Schedule Biweekly

Dose Range (mg/kg) 0.15 - 2.4

| Maximum Tolerated Dose (MTD) | 1.6 mg/kg |

Table 2: Pharmacokinetic Parameters of AMG 172 (at MTD)

Parameter Value

Cmax (µg/mL) 26.8

AUCinf (µg*h/mL) 3090

t1/2 (hours) 108

CL (mL/h/kg) 0.52

Data presented as mean values.
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Table 3: Clinical Efficacy of AMG 172

Response Number of Patients (%)

Partial Response (PR) 2 (5.4%)

Stable Disease (SD) 6 (16.2%)

Progressive Disease (PD) 13 (35.1%)

Not Evaluable 16 (43.2%)

Objective Response Rate (ORR) 5.4%

| Disease Control Rate (DCR) | 21.6% |

Table 4: Most Common Adverse Events (All Grades)

Adverse Event Incidence (%)

Thrombocytopenia 59%

Nausea 54%

Decreased Appetite 49%

Vomiting 46%

| Fatigue | 35% |

Experimental Protocols
Detailed protocols for the key assays employed in the clinical evaluation of AMG 172 are

outlined below. These represent standard methodologies for ADC clinical trials.

Pharmacokinetic (PK) Analysis: ELISA
A validated enzyme-linked immunosorbent assay (ELISA) was used to measure the plasma

concentrations of AMG 172.
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Plate Coating: 96-well microplates are coated with recombinant human CD27L and

incubated overnight at 4°C.

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS)

for 1-2 hours at room temperature.

Sample Incubation: Patient plasma samples and a standard curve of known AMG 172

concentrations are added to the wells and incubated for 2 hours at room temperature.

Detection Antibody: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is

added and incubated for 1 hour at room temperature.

Substrate Addition: A TMB substrate solution is added, and the reaction is allowed to develop

in the dark.

Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., 2N

H2SO4), and the absorbance is read at 450 nm using a microplate reader.

Data Analysis: A standard curve is generated, and the concentrations of AMG 172 in the

patient samples are interpolated from this curve.

Tumor Response Assessment: RECIST 1.1
Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors

version 1.1 (RECIST 1.1).

Baseline Assessment: All measurable lesions are identified and their longest diameters are

recorded. Up to five target lesions (maximum of two per organ) are selected for monitoring.

Follow-up Assessments: At specified time points, the longest diameters of the target lesions

are re-measured.

Response Calculation:

Complete Response (CR): Disappearance of all target lesions.
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Partial Response (PR): At least a 30% decrease in the sum of the diameters of target

lesions compared to baseline.

Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target

lesions from the nadir, with an absolute increase of at least 5 mm.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Conclusion and Future Directions
The clinical development of AMG 172 was discontinued after the Phase I trial due to limited

antitumor efficacy in patients with relapsed or refractory clear cell renal cell carcinoma. While

the agent's safety and pharmacokinetic profiles were acceptable, the objective response rate

was low. This outcome underscores the challenges in developing effective ADCs, where factors

such as target expression levels, linker stability, and payload potency must be optimized.

Future research in this area may focus on alternative payloads, different linker technologies, or

combination therapies to enhance the therapeutic window of CD27L-targeting ADCs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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